
Einecs 299-116-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Dibromohexamidine Isethionate involves the reaction of 2-hydroxyethanesulphonic acid with 4,4’-[hexane-1,6-diylbis(oxy)]bis[3-bromobenzenecarboxamidine] in a 2:1 ratio . The synthetic route typically requires controlled reaction conditions to ensure the stability and purity of the final product. Industrial production methods focus on optimizing yield and minimizing impurities through precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Dibromohexamidine Isethionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine atoms in the compound, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in Dibromohexamidine Isethionate can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromohexamidine Isethionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial growth inhibition.
Mechanism of Action
The mechanism of action of Dibromohexamidine Isethionate involves the inhibition of microbial growth by interfering with the cellular processes of microorganisms. The compound targets the cell membrane and disrupts its integrity, leading to cell lysis and death. This antimicrobial action is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic formulations .
Comparison with Similar Compounds
Dibromohexamidine Isethionate can be compared with other similar organohalogen compounds used as preservatives, such as:
Chlorhexidine: Another antimicrobial agent used in both medical and cosmetic products. While Chlorhexidine is effective against a wide range of microorganisms, Dibromohexamidine Isethionate is specifically formulated for cosmetic use.
Triclosan: A widely used antimicrobial agent in personal care products. concerns about its environmental impact and potential for resistance have led to a decline in its use compared to Dibromohexamidine Isethionate.
Methylisothiazolinone: A preservative used in cosmetics and household products.
Dibromohexamidine Isethionate stands out due to its specific formulation for cosmetic use, its broad-spectrum antimicrobial activity, and its relatively low potential for causing allergic reactions.
Properties
CAS No. |
93856-83-8 |
|---|---|
Molecular Formula |
C24H36Br2N4O10S2 |
Molecular Weight |
764.5 g/mol |
IUPAC Name |
3-bromo-4-[6-(2-bromo-4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C20H24Br2N4O2.2C2H6O4S/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22;2*3-1-2-7(4,5)6/h5-8,11-12H,1-4,9-10H2,(H3,23,24)(H3,25,26);2*3H,1-2H2,(H,4,5,6) |
InChI Key |
LPAKTWBFZQIVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


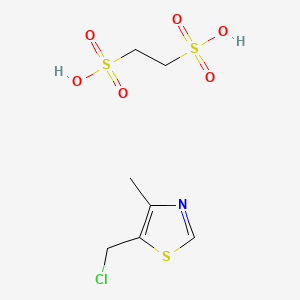
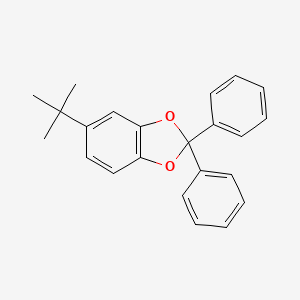
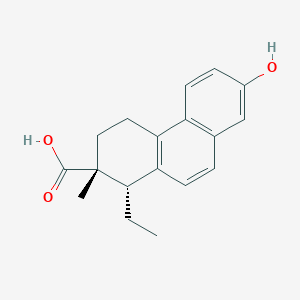
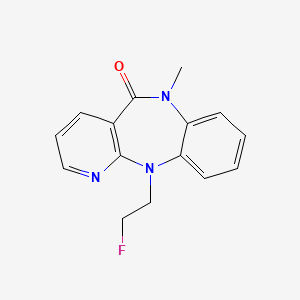


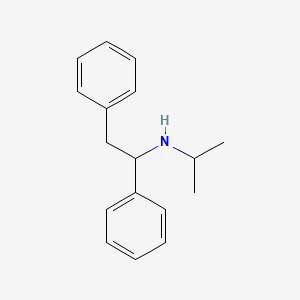

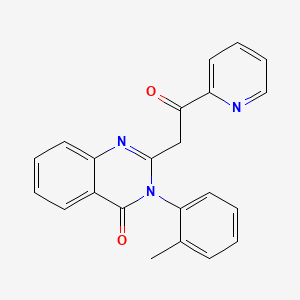
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


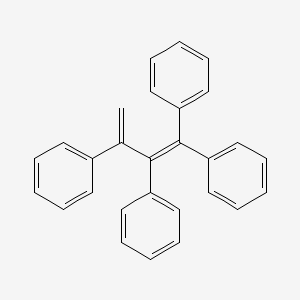
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
